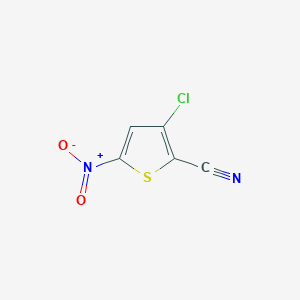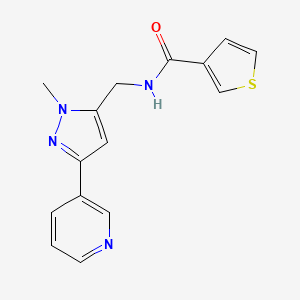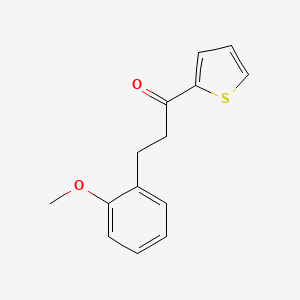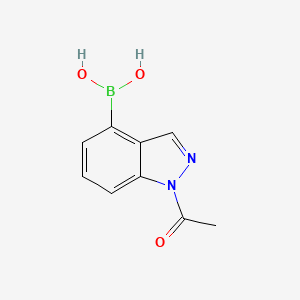![molecular formula C21H22N4O3S B3009957 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1181462-06-5](/img/structure/B3009957.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds with structures related to N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, have been investigated for their cardiac electrophysiological activity. These compounds have shown potency comparable to sematilide, a selective class III agent, indicating potential applications in cardiac arrhythmias treatment. The 1H-imidazol-1-yl moiety in these compounds is a viable replacement for the methylsulfonylamino group, contributing to their class III electrophysiological activity (Morgan et al., 1990).
Endothelin Antagonism
Compounds structurally related to this compound have been identified as potent and selective antagonists for the endothelin ETA receptor. These sulphonamides exhibit significant potency in vivo, with extended oral action durations, suggesting their potential in treating conditions associated with endothelin, such as cardiovascular diseases (Mortlock et al., 1997).
Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic compounds, including benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in the development of novel pharmaceuticals and materials (Darweesh et al., 2016).
Anti-Inflammatory and Anti-Cancer Agents
Substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, structurally similar to this compound, have been synthesized and evaluated as anti-inflammatory and anti-cancer agents. These compounds show promise in the development of new treatments for inflammation and cancer (Gangapuram & Redda, 2009).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-24(15-18-14-22-25(2)16-18)21(26)19-8-10-20(11-9-19)23-29(27,28)13-12-17-6-4-3-5-7-17/h3-14,16,23H,15H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGWHJYPMSMRTP-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![Ethyl 4-[(tert-butoxycarbonyl)amino]pyrrole-2-carboxylate](/img/structure/B3009877.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)


![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(2-methylpyrimidin-4-yl)phenyl]amino}acetamide](/img/structure/B3009884.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)



![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)